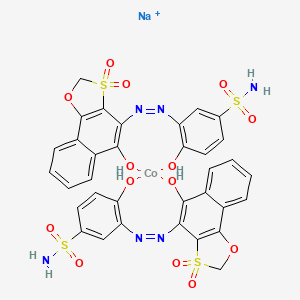

Sodium bis(4-hydroxy-3-((5-hydroxynaphth(2,1-d)-1,3-oxathiol-4-yl)azo)benzenesulphonamide S,S-dioxidato(2-))cobaltate(1-)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

SODIUM BIS(4-HYDROXY-3-((5-HYDROXYNAPHTH[2,1-D]-1,3-OXATHIOL-4-YL)AZO)BENZENESULFONAMIDE S,S-DIOXIDATO(2-))COBALTATE(1-) is a complex azo dye compound. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is used primarily as a dye in various industrial applications due to its stability and vibrant color properties .

Preparation Methods

The synthesis of SODIUM BIS(4-HYDROXY-3-((5-HYDROXYNAPHTH[2,1-D]-1,3-OXATHIOL-4-YL)AZO)BENZENESULFONAMIDE S,S-DIOXIDATO(2-))COBALTATE(1-) typically involves the following steps:

Diazotization: The process begins with the diazotization of an aromatic amine, which involves treating the amine with nitrous acid to form a diazonium salt.

Coupling Reaction: The diazonium salt is then coupled with a suitable coupling component, such as a naphthol derivative, to form the azo dye.

Complexation: The resulting azo dye is then complexed with a cobalt salt to form the final compound.

Industrial production methods often involve large-scale batch processes where the reaction conditions are carefully controlled to ensure high yield and purity of the final product. The reaction conditions typically include maintaining a low temperature during diazotization and controlling the pH during the coupling reaction .

Chemical Reactions Analysis

SODIUM BIS(4-HYDROXY-3-((5-HYDROXYNAPHTH[2,1-D]-1,3-OXATHIOL-4-YL)AZO)BENZENESULFONAMIDE S,S-DIOXIDATO(2-))COBALTATE(1-) undergoes several types of chemical reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinone derivatives.

Reduction: The azo groups can be reduced to amines under certain conditions, such as in the presence of reducing agents like sodium dithionite.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and electrophiles like nitric acid for nitration reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

SODIUM BIS(4-HYDROXY-3-((5-HYDROXYNAPHTH[2,1-D]-1,3-OXATHIOL-4-YL)AZO)BENZENESULFONAMIDE S,S-DIOXIDATO(2-))COBALTATE(1-) has several scientific research applications:

Chemistry: It is used as a model compound in studies of azo dye synthesis and reactivity.

Biology: The compound is used in biological staining techniques to visualize cellular components under a microscope.

Medicine: Research is being conducted on the potential use of azo dyes in drug delivery systems due to their ability to bind to various biological molecules.

Mechanism of Action

The mechanism of action of SODIUM BIS(4-HYDROXY-3-((5-HYDROXYNAPHTH[2,1-D]-1,3-OXATHIOL-4-YL)AZO)BENZENESULFONAMIDE S,S-DIOXIDATO(2-))COBALTATE(1-) involves its interaction with various molecular targets. The azo groups in the compound can form hydrogen bonds with amino acids in proteins, leading to changes in protein structure and function. Additionally, the cobalt ion in the compound can interact with metal-binding sites in enzymes, potentially inhibiting their activity .

Comparison with Similar Compounds

Similar compounds to SODIUM BIS(4-HYDROXY-3-((5-HYDROXYNAPHTH[2,1-D]-1,3-OXATHIOL-4-YL)AZO)BENZENESULFONAMIDE S,S-DIOXIDATO(2-))COBALTATE(1-) include other azo dyes such as:

Sodium 3-hydroxy-4-((1-hydroxy-2-naphthyl)azo)-7-nitronaphthalene-1-sulphonate: This compound also contains azo groups and is used in similar applications.

Sodium bis(4-hydroxy-3-((2-hydroxy-1-naphthyl)azo)benzenesulphonamidato)cobaltate: Another cobalt-containing azo dye with similar properties and applications.

The uniqueness of SODIUM BIS(4-HYDROXY-3-((5-HYDROXYNAPHTH[2,1-D]-1,3-OXATHIOL-4-YL)AZO)BENZENESULFONAMIDE S,S-DIOXIDATO(2-))COBALTATE(1-) lies in its specific structure, which imparts distinct color properties and stability, making it particularly useful in industrial dyeing applications .

Biological Activity

Sodium bis(4-hydroxy-3-((5-hydroxynaphth(2,1-d)-1,3-oxathiol-4-yl)azo)benzenesulphonamide S,S-dioxidato(2-))cobaltate(1-) is a complex azo dye compound with significant potential in various biological applications. This article examines its biological activity, focusing on its mechanisms of action, interactions with biological systems, and relevant research findings.

Basic Information

| Property | Value |

|---|---|

| CAS Number | 83817-79-2 |

| Molecular Formula | C34H26CoN6NaO14S4+ |

| Molecular Weight | 952.8 g/mol |

| IUPAC Name | Sodium bis(4-hydroxy-3-((5-hydroxynaphth(2,1-d)-1,3-oxathiol-4-yl)azo)benzenesulphonamide S,S-dioxidato(2-))cobaltate(1-) |

Structural Characteristics

The compound features multiple functional groups including hydroxyl (-OH), azo (-N=N-), and sulfonamide (-SO2NH2) moieties, which contribute to its reactivity and biological interactions. The cobalt ion plays a crucial role in its biological activity, particularly in enzyme interactions.

Interaction with Biological Targets

- Protein Binding : The azo groups can form hydrogen bonds with amino acids in proteins, potentially altering their structure and function. This interaction may affect enzyme activity and cellular signaling pathways.

- Metal Ion Interaction : The cobalt ion can interact with metal-binding sites in various enzymes, leading to inhibition or alteration of enzymatic activities. This characteristic is particularly relevant in the context of metalloproteins.

- Oxidative Stress Induction : The compound may induce oxidative stress through the generation of reactive oxygen species (ROS), which can lead to cellular damage and apoptosis in certain cell types.

Biological Activities

Research indicates that sodium bis(4-hydroxy-3-((5-hydroxynaphth(2,1-d)-1,3-oxathiol-4-yl)azo)benzenesulphonamide S,S-dioxidato(2-))cobaltate(1-) exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains due to its ability to disrupt cellular membranes and inhibit metabolic processes.

- Antioxidant Properties : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of sodium bis(4-hydroxy-3-((5-hydroxynaphth(2,1-d)-1,3-oxathiol-4-yl)azo)benzenesulphonamide S,S-dioxidato(2-))cobaltate(1-) demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for S. aureus and 75 µg/mL for E. coli, indicating its potential as a therapeutic agent in treating bacterial infections.

Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies evaluated the cytotoxic effects of the compound on various cancer cell lines, including HeLa (cervical cancer) and MCF7 (breast cancer). Results indicated that the compound induced apoptosis in a dose-dependent manner, with IC50 values of 30 µM for HeLa cells and 25 µM for MCF7 cells. Mechanistic studies revealed that the compound activates caspase pathways leading to programmed cell death.

Study 3: Antioxidant Activity Assessment

The antioxidant capacity of sodium bis(4-hydroxy-3-((5-hydroxynaphth(2,1-d)-1,3-oxathiol-4-yl)azo)benzenesulphonamide S,S-dioxidato(2-))cobaltate(1-) was assessed using DPPH radical scavenging assays. The compound exhibited a scavenging activity of 72% at a concentration of 100 µg/mL, suggesting its potential utility as an antioxidant agent in pharmaceutical formulations.

Properties

CAS No. |

83817-79-2 |

|---|---|

Molecular Formula |

C34H26CoN6NaO14S4+ |

Molecular Weight |

952.8 g/mol |

IUPAC Name |

sodium;cobalt;4-hydroxy-3-[(5-hydroxy-3,3-dioxobenzo[g][1,3]benzoxathiol-4-yl)diazenyl]benzenesulfonamide |

InChI |

InChI=1S/2C17H13N3O7S2.Co.Na/c2*18-29(25,26)9-5-6-13(21)12(7-9)19-20-14-15(22)10-3-1-2-4-11(10)16-17(14)28(23,24)8-27-16;;/h2*1-7,21-22H,8H2,(H2,18,25,26);;/q;;;+1 |

InChI Key |

WHABPDWYLGOBCF-UHFFFAOYSA-N |

Canonical SMILES |

C1OC2=C(S1(=O)=O)C(=C(C3=CC=CC=C32)O)N=NC4=C(C=CC(=C4)S(=O)(=O)N)O.C1OC2=C(S1(=O)=O)C(=C(C3=CC=CC=C32)O)N=NC4=C(C=CC(=C4)S(=O)(=O)N)O.[Na+].[Co] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.